N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Indole derivatives, such as the one you mentioned, are a class of compounds that have been reported to possess a wide spectrum of biological activities . They are often used in the development of new pharmaceuticals and as a building block for creating other compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the benzoylation of substituted phenols under low temperature . These products then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzamide group and an indole group . The exact structure would depend on the specific substituents present in the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of existing ones . The exact reactions would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on the specific substituents present. For example, some compounds may have high melting points , while others may have different spectroscopic properties .Scientific Research Applications
Synthesis and Characterization
- The synthesis of benzamide derivatives involves complex chemical processes that yield compounds with potential biological activities. Studies on sulfanilamide derivatives, including their synthesis, characterization, and the analysis of their crystal structures, highlight the importance of benzamide compounds in developing new materials with desired chemical properties (Lahtinen et al., 2014).
Biological Activities
- Benzamide derivatives exhibit significant biological activities, including antibacterial and anticancer properties. For example, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have shown potent and selective activities against Helicobacter pylori, a gastric pathogen (Carcanague et al., 2002). Similarly, certain benzamide compounds have demonstrated promising anticancer activities against multiple cancer cell lines (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
The primary targets of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide are the RNA-dependent RNA polymerases (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is an essential enzyme for the replication of these viruses, making it a promising target for antiviral therapeutics .
Mode of Action
This compound specifically inhibits the RdRp of both RSV and influenza A virus . By targeting the RdRp, it prevents the replication of the viruses, thereby inhibiting their life cycle .
Biochemical Pathways
The inhibition of RdRp disrupts the viral replication process. This disruption affects the biochemical pathways involved in the replication and transcription of the viral genome . The downstream effects include a reduction in the production of viral proteins and a decrease in the release of new viral particles .
Pharmacokinetics
The compound has been found to exhibit low cytotoxicity and resistance to viral exoribonuclease . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action is a significant reduction in viral replication. This leads to a decrease in the severity of the infection caused by RSV and influenza A virus . The compound has been found to inhibit viral replication at sub-micromolar EC50 values, indicating its potent antiviral activity .
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve further exploration of their biological activities and potential applications . This could include the development of new pharmaceuticals, the investigation of their mechanisms of action, and the optimization of their synthesis methods.
Properties
IUPAC Name |
4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2OS/c32-29(24-17-15-22(16-18-24)21-9-3-1-4-10-21)30-19-20-33-28-25-13-7-8-14-26(25)31-27(28)23-11-5-2-6-12-23/h1-18,31H,19-20H2,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZCQWPNYZJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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